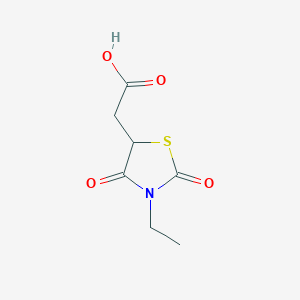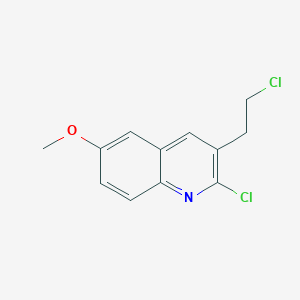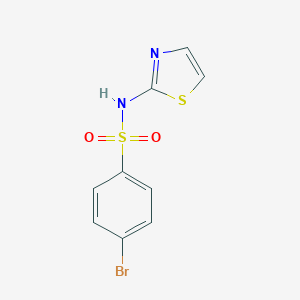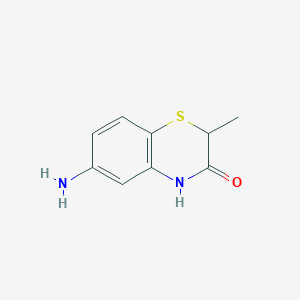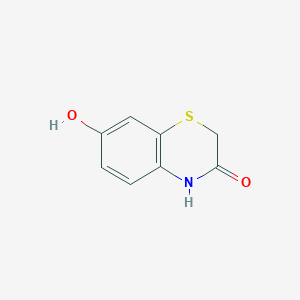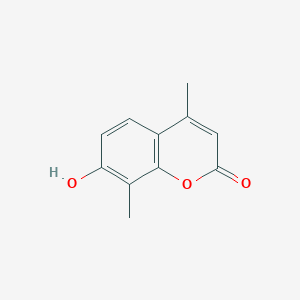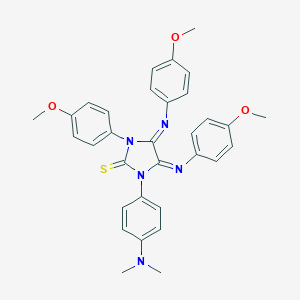
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione, also known as ADPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPAI is a heterocyclic compound that contains imidazolidine and thione groups, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione in different applications is not fully understood. However, it has been reported that 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can act as a nucleophile and a Lewis acid, which can facilitate various chemical reactions. In medicinal chemistry, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione have not been extensively studied. However, it has been reported that 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane. Further studies are required to investigate the biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione.
Avantages Et Limitations Des Expériences En Laboratoire
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has several advantages for lab experiments, such as its high purity and good yields, which make it suitable for various applications. However, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has some limitations, such as its low solubility in water, which can affect its application in some experiments. It is also toxic and requires proper handling and disposal.
Orientations Futures
There are several future directions for the research on 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione. In medicinal chemistry, further studies are required to investigate the anticancer, antibacterial, and antifungal activities of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione, and to optimize its structure for better activity. In material science, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be further investigated for its potential applications as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In catalysis, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be further explored as a chiral ligand for asymmetric catalysis. Further studies are also required to investigate the biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione.
Méthodes De Synthèse
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be synthesized using different methods, such as the reaction of p-anisidine and N,N-dimethyl-p-phenylenediamine with carbon disulfide and formaldehyde, followed by cyclization with ammonium thiocyanate. Another method involves the reaction of p-anisidine and N,N-dimethyl-p-phenylenediamine with carbon disulfide and formaldehyde, followed by the reaction with ammonium thiocyanate and imidazole. The synthesis of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione using these methods has been reported to yield high purity and good yields.
Applications De Recherche Scientifique
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has shown potential applications in various fields, such as catalysis, medicinal chemistry, and material science. In catalysis, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been used as a catalyst for the synthesis of organic compounds and as a chiral ligand for asymmetric catalysis. In medicinal chemistry, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been investigated for its potential anticancer, antibacterial, and antifungal activities. In material science, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions.
Propriétés
Numéro CAS |
128944-81-0 |
|---|---|
Nom du produit |
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione |
Formule moléculaire |
C32H31N5O3S |
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C32H31N5O3S/c1-35(2)24-10-12-25(13-11-24)36-30(33-22-6-16-27(38-3)17-7-22)31(34-23-8-18-28(39-4)19-9-23)37(32(36)41)26-14-20-29(40-5)21-15-26/h6-21H,1-5H3 |
Clé InChI |
OFQDDTLVBDRDIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2C(=NC3=CC=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)N(C2=S)C5=CC=C(C=C5)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2C(=NC3=CC=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)N(C2=S)C5=CC=C(C=C5)OC |
Autres numéros CAS |
128944-81-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



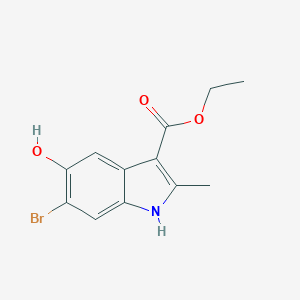

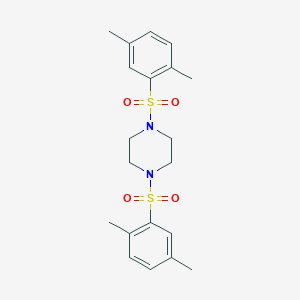
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

